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Introduction
Roniciclib (also known as BAY 1000394) is an orally bioavailable, small-molecule, pan-cyclin-

dependent kinase (CDK) inhibitor that has been investigated for its potential antineoplastic

activity.[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating

the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK

activity is a common feature in many cancers, making them a compelling target for therapeutic

intervention.[1][3] Roniciclib has demonstrated broad-spectrum inhibitory activity against

multiple CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] This technical

guide provides a comprehensive overview of the chemical structure, mechanism of action,

preclinical and clinical data, and key experimental protocols related to Roniciclib.

Chemical Structure and Properties
Roniciclib is a synthetic organic compound belonging to the class of aniline and substituted

anilines.[5]
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Identifier Value

IUPAC Name

(2R,3R)-3-((2-((4-

(cyclopropanesulfonimidoyl)phenyl)amino)-5-

(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol[2]

[6]

Canonical SMILES

C--INVALID-LINK--OC1=NC(=NC=C1C(F)

(F)F)NC2=CC=C(C=C2)S(=N)

(=O)C3CC3">C@HO[6][7]

Molecular Formula C18H21F3N4O3S[7]

Molecular Weight 430.44 g/mol [7]

CAS Number 1223498-69-8[7]

Mechanism of Action and Signaling Pathways
Roniciclib exerts its anticancer effects primarily through the inhibition of multiple cyclin-

dependent kinases. It has been shown to be a potent inhibitor of both cell cycle CDKs (CDK1,

CDK2, CDK4, CDK6) and transcriptional CDKs (CDK7, CDK9).[4][7]

The inhibition of cell cycle CDKs by Roniciclib leads to the blockade of cell cycle progression

at the G1/S and G2/M checkpoints.[1][2] A key downstream event of CDK4/6 inhibition is the

suppression of retinoblastoma protein (Rb) phosphorylation.[2] Hypophosphorylated Rb

remains active and binds to the E2F transcription factor, preventing the transcription of genes

required for S-phase entry and ultimately leading to G1 arrest.

Inhibition of transcriptional CDKs, particularly CDK9, disrupts the regulation of gene

transcription.[2] CDK9 is a component of the positive transcription elongation factor b (P-TEFb),

which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for productive

transcription elongation. By inhibiting CDK9, Roniciclib can lead to a reduction in the

transcription of anti-apoptotic proteins, such as MCL-1, thereby promoting apoptosis in cancer

cells.[2]

Furthermore, studies in neuroblastoma have indicated that Roniciclib can also act as an

inhibitor of the Wnt/β-catenin signaling pathway.[8] It was observed to decrease the expression

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.medkoo.com/products/5291
https://pubchem.ncbi.nlm.nih.gov/compound/Bay-10-00394
https://pubchem.ncbi.nlm.nih.gov/compound/Bay-10-00394
https://www.medchemexpress.com/Roniciclib.html
https://www.medchemexpress.com/Roniciclib.html
https://www.medchemexpress.com/Roniciclib.html
https://www.medchemexpress.com/Roniciclib.html
https://www.benchchem.com/product/b612086?utm_src=pdf-body
https://www.selleckchem.com/products/bay-1000394.html
https://www.medchemexpress.com/Roniciclib.html
https://www.benchchem.com/product/b612086?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/roniciclib
https://www.medkoo.com/products/5291
https://www.medkoo.com/products/5291
https://www.medkoo.com/products/5291
https://www.benchchem.com/product/b612086?utm_src=pdf-body
https://www.medkoo.com/products/5291
https://www.benchchem.com/product/b612086?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7395171/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of β-catenin and the Lipoprotein Receptor-related Protein-6 (LRP6), a co-receptor essential for

Wnt signaling.[8] This inhibition of the Wnt pathway may contribute to the depletion of cancer

stem-like cells and the induction of cell differentiation.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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